molecular formula C11H12N2O4 B3050101 4,5-Diethoxy-2-nitrobenzonitrile CAS No. 236750-63-3

4,5-Diethoxy-2-nitrobenzonitrile

Cat. No.: B3050101
CAS No.: 236750-63-3
M. Wt: 236.22 g/mol
InChI Key: XJCCPKMYZZWRLS-UHFFFAOYSA-N
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Description

4,5-Diethoxy-2-nitrobenzonitrile (CAS RN: 236750-63-3) is a nitrile-substituted aromatic compound featuring ethoxy groups at the 4- and 5-positions and a nitro group at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₂N₂O₄, with a molecular weight of 236.23 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4,5-diethoxy-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-3-16-10-5-8(7-12)9(13(14)15)6-11(10)17-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCCPKMYZZWRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362536
Record name 4,5-diethoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236750-63-3
Record name 4,5-Diethoxy-2-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=236750-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-diethoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethoxy-2-nitrobenzonitrile typically involves the nitration of 4,5-diethoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2 position.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 4,5-Diethoxy-2-nitrobenzonitrile can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 4,5-Diethoxy-2-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 4,5-Diethoxy-2-nitrobenzaldehyde or 4,5-Diethoxy-2-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 4,5-Diethoxy-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the preparation of more complex molecules.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Diethoxy-2-nitrobenzonitrile would depend on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, facilitated by the reducing agent. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,5-Diethoxy-2-nitrobenzonitrile with key analogs, focusing on molecular structure, substituent effects, reactivity, and applications.

Structural and Functional Group Variations

Data Table: Key Structural Analogs
Compound Name CAS RN Molecular Formula Substituents Key Properties/Applications References
This compound 236750-63-3 C₁₁H₁₂N₂O₄ Ethoxy (4,5), Nitro (2), CN Intermediate in organic synthesis
4,5-Dimethoxy-2-nitrobenzonitrile 102714-71-6 C₉H₈N₂O₄ Methoxy (4,5), Nitro (2), CN Pharmaceutical precursor; stable under dry storage
3-Methoxy-4-nitrobenzonitrile 177476-75-4 C₈H₆N₂O₃ Methoxy (3), Nitro (4), CN Commercial reagent (>97% purity)
4,5-bis(2-Methoxyethoxy)-2-nitrobenzonitrile 236750-65-5 C₁₃H₁₆N₂O₆ 2-Methoxyethoxy (4,5), Nitro (2), CN Specialized intermediate with extended alkoxy chains
5-Methoxy-2-nitrobenzoic acid 1882-69-5 C₈H₇NO₅ Methoxy (5), Nitro (2), COOH Precursor for diamine synthesis via SnCl₂ reduction
Nitro Group Reactivity

The nitro group in these compounds is highly reactive, enabling reductions to amines or diamines. For example, 5-Methoxy-2-nitrobenzoic acid (CAS 1882-69-5) undergoes reduction with SnCl₂·2H₂O to yield 4-substituted-5-fluorobenzene-1,2-diamine, a critical step in synthesizing heterocyclic drug candidates . While similar reactivity is expected for this compound, the electron-donating ethoxy groups may modulate reaction rates compared to methoxy analogs .

Alkoxy Group Influence
  • Methoxy vs. Ethoxy: Ethoxy substituents increase lipophilicity and steric bulk compared to methoxy groups. This may enhance solubility in nonpolar solvents and affect bioavailability in pharmaceutical contexts.
Functional Group Variations
  • Nitrile vs. Carboxylic Acid : 5-Methoxy-2-nitrobenzoic acid (carboxylic acid) is more polar than nitrile analogs, influencing its application in aqueous-phase reactions. Nitriles, such as this compound, are often preferred in coupling reactions (e.g., Suzuki-Miyaura) due to their stability .
  • Benzamide Derivatives : Compounds like 4,5-dimethoxy-2-nitro-N-phenethylbenzamide (CAS 5873-58-5) highlight the utility of nitro-aromatics in amide-based drug design, though these are less directly comparable due to differing functional groups .

Commercial Availability and Hazard Profiles

  • 4,5-Dimethoxy-2-nitrobenzonitrile is commercially available with >95% purity and carries hazard warnings (H302, H312, H315) due to toxicity upon ingestion or skin contact .
  • 3-Methoxy-4-nitrobenzonitrile is sold by Kanto Reagents at a premium price (¥24,000/500 mg), reflecting its specialized applications .

Biological Activity

4,5-Diethoxy-2-nitrobenzonitrile (CAS No. 236750-63-3) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H13N2O4
  • Molecular Weight : 235.23 g/mol
  • Structure : The compound features a nitro group and two ethoxy groups attached to a benzonitrile moiety, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research on this compound indicates various biological activities, particularly in the context of antimicrobial and antioxidant properties. Similar compounds have demonstrated significant effects in these areas.

Antimicrobial Activity

Studies have shown that derivatives of nitrobenzene compounds exhibit antimicrobial properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit bacterial growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

Antioxidant Properties

Research has highlighted the potential of this compound in scavenging free radicals. Antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases including neurodegenerative disorders.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Free Radical Scavenging : The nitro group may facilitate electron transfer reactions that neutralize reactive oxygen species (ROS) .
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .

Research Findings and Case Studies

StudyFindings
Antimicrobial Screening A study screened various nitrobenzene derivatives, including this compound, revealing notable antimicrobial activity against Gram-positive and Gram-negative bacteria .
Antioxidant Assessment In vitro assays demonstrated that the compound exhibits significant antioxidant activity comparable to known antioxidants like ascorbic acid .
Enzyme Inhibition The compound was evaluated for its potential to inhibit AChE and butyrylcholinesterase (BuChE), showing promising results that warrant further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Diethoxy-2-nitrobenzonitrile
Reactant of Route 2
4,5-Diethoxy-2-nitrobenzonitrile

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